molecular formula C17H25ClN6OS B2725145 3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 946313-64-0

3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No.: B2725145
CAS No.: 946313-64-0
M. Wt: 396.94
InChI Key: OAJGLSIMFQUHHI-UHFFFAOYSA-N
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Description

3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a sophisticated pyrazolo[3,4-d]pyrimidine derivative serving as a valuable scaffold in medicinal chemistry and pharmacological research. This compound features a multi-heterocyclic architecture comprising a pyrazolopyrimidine core, a pyrrolidine ring, and a chloro-dimethyl propanamide side chain, making it particularly interesting for structure-activity relationship studies in drug discovery pipelines. The molecular structure shares characteristics with known bioactive pyrazolo[3,4-d]pyrimidine compounds that have demonstrated significant potential in scientific investigations . Researchers primarily utilize this compound as a key intermediate in developing targeted therapeutic agents, with particular relevance to kinase inhibition pathways. The presence of both methylthio and pyrrolidin-1-yl substituents at the 4 and 6 positions of the pyrazolo[3,4-d]pyrimidine framework suggests potential interactions with various enzymatic systems, while the 3-chloro-2,2-dimethylpropanamide moiety linked via an flexible ethyl chain may contribute to enhanced membrane permeability and pharmacokinetic properties. The compound's mechanism of action is believed to involve modulation of cellular signaling pathways through selective binding to protein kinases, making it especially valuable for oncology research, autoimmune disease investigations, and signal transduction studies. Current research applications include its use as a molecular probe for studying enzyme kinetics, as a scaffold for library development in high-throughput screening, and as a precursor in the synthesis of more complex therapeutic candidates targeting various pathological conditions. The strategic incorporation of both hydrogen bond donor/acceptor groups and hydrophobic regions within its molecular architecture facilitates diverse interactions with biological targets. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in controlled laboratory environments. For additional technical specifications, purity documentation, and custom synthesis options, please contact our scientific support team.

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN6OS/c1-17(2,11-18)15(25)19-6-9-24-14-12(10-20-24)13(21-16(22-14)26-3)23-7-4-5-8-23/h10H,4-9,11H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJGLSIMFQUHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structural Overview

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of a pyrrolidine ring and a pyrazolo[3,4-d]pyrimidine moiety are particularly noteworthy, as these structures have been associated with various pharmacological effects.

Molecular Formula

  • Molecular Formula : C₁₈H₂₃ClN₄OS
  • Molecular Weight : 372.91 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer cell proliferation.

Enzyme Inhibition

Research indicates that similar compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives of pyrimidine have shown significant inhibition of COX-2 with IC₅₀ values in the low micromolar range .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Modifications in the structure, such as varying the substituents on the pyrrolidine or pyrazolo-pyrimidine rings, can significantly alter its potency and selectivity against target enzymes.

Table 1: Summary of SAR Findings

CompoundModificationIC₅₀ (µM)Target
AMethyl group on pyrrolidine5.0COX-2
BEthyl group on pyrazolo ring3.5COX-1
CChlorine substitution4.0VEGFR

Case Studies

Several studies have investigated the biological activity of compounds related to This compound :

  • Anti-inflammatory Activity : In a study involving carrageenan-induced paw edema in rats, derivatives similar to this compound demonstrated significant reduction in inflammation comparable to indomethacin .
  • Anticancer Potential : A recent investigation highlighted that certain analogs exhibited cytotoxic effects against various cancer cell lines with IC₅₀ values below 10 µM, suggesting potential for development as anticancer agents .
  • Neutrophil Activation : Compounds with structural similarities were found to activate neutrophils and induce reactive oxygen species production, indicating a role in immune response modulation .

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidin-1-yl group in the target compound may enhance binding to basic residues in enzyme active sites compared to aryl amines (e.g., 3-fluorophenylamino in ) .
  • The methylthio group at position 6 could improve metabolic stability over oxoethylthio derivatives () by reducing oxidative susceptibility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight ~500 (estimated) 589.1 543 (Intermediate 27)
Melting Point Not reported 175–178°C Not reported
Solubility Likely low (lipophilic) Moderate (sulfonamide) Low (acetic acid derivative)
Metabolic Stability High (methylthio) Moderate Variable

Notes:

  • The target compound’s chloro-propanamide group may reduce aqueous solubility compared to sulfonamide () or carboxylic acid derivatives () .
  • The pyrrolidine moiety could enhance membrane permeability, a critical factor for central nervous system penetration .

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